
SU14813
概要
説明
SU-014813は、インドリノン系経口マルチターゲットチロシンキナーゼ阻害剤です。 血管内皮増殖因子受容体、血小板由来増殖因子受容体、KIT、FMS様チロシンキナーゼ3など、さまざまな受容体チロシンキナーゼを阻害することにより、強力な抗血管新生作用と抗腫瘍作用を示します .
準備方法
SU-014813の合成には、受容体チロシンキナーゼの完全な細胞質ドメインを含むグルタチオンS-トランスフェラーゼ融合タンパク質を使用します 。この化合物は、インドリノン構造の形成やさまざまな官能基の組み込みを含む一連の化学反応によって調製され、阻害活性を高めます。 工業生産方法では、これらの合成経路を最適化して、高収率と高純度を実現しています .
化学反応解析
SU-014813は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある官能基を別の官能基と置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアルコールまたはアミンが生成される可能性があります .
科学研究への応用
SU-014813は、以下を含む幅広い科学研究への応用があります。
化学: 受容体チロシンキナーゼの阻害とそのさまざまなシグナル伝達経路における役割を研究するためのツール化合物として使用されます。
生物学: チロシンキナーゼ阻害が細胞増殖、遊走、生存に与える影響を調査するために使用されます。
医学: 進行した固形腫瘍、転移性乳がん、メラノーマ、消化管間質腫瘍の治療における可能性のある用途について、臨床試験で研究されています
化学反応の分析
SU-014813 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines .
科学的研究の応用
SU-014813 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various signaling pathways.
Biology: It is used to investigate the effects of tyrosine kinase inhibition on cell proliferation, migration, and survival.
Medicine: It has been studied in clinical trials for its potential use in treating advanced solid tumors, metastatic breast cancer, melanoma, and gastrointestinal stromal tumors
作用機序
SU-014813は、血管内皮増殖因子受容体、血小板由来増殖因子受容体、KIT、FMS様チロシンキナーゼ3など、複数の受容体チロシンキナーゼに結合してその活性を阻害することにより、その効果を発揮します 。この阻害により、血管新生、腫瘍の増殖、転移が減少します。 関与する分子標的と経路には、細胞増殖と生存を促進するリン酸化と下流のシグナル伝達イベントの阻害が含まれます .
類似化合物の比較
SU-014813は、スニチニブ(SU11248)やソラフェニブなどの他のマルチターゲットチロシンキナーゼ阻害剤に似ています。 SU-014813は、これらの化合物と比較して、薬物動態と安全性を改善するために開発されました 。類似した化合物には以下が含まれます。
スニチニブ: 同様の標的プロファイルを備えた別のマルチターゲットチロシンキナーゼ阻害剤。
ソラフェニブ: 同様の受容体を標的とするチロシンキナーゼ阻害剤ですが、薬物動態が異なります。
SU-014813は、その広範囲な阻害活性と、他の抗がん剤の効果を高めるための併用療法での使用の可能性においてユニークです .
類似化合物との比較
SU-014813 is similar to other multi-targeted tyrosine kinase inhibitors such as sunitinib (SU11248) and sorafenib. SU-014813 has been developed to improve pharmacokinetics and safety characteristics compared to these compounds . Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor with a similar target profile.
Sorafenib: A tyrosine kinase inhibitor that targets similar receptors but has different pharmacokinetic properties.
SU-014813 is unique in its broad-spectrum inhibitory activity and its potential for use in combination therapies to enhance the efficacy of other anticancer agents .
生物活性
SU14813 is a multitargeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant attention due to its potent biological activity against various cancers. It is structurally related to sunitinib (SU11248) and functions primarily by inhibiting key RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT3) . This compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating broad antitumor activity and a favorable pharmacokinetic profile.
This compound exerts its biological effects through the following mechanisms:
- Inhibition of RTK Phosphorylation : It effectively inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors, which is crucial for tumor cell proliferation and survival .
- Antitumor Activity : In various xenograft models, this compound has been shown to induce tumor regression, growth arrest, or significantly reduce tumor growth when administered as a monotherapy .
- Combination Therapy : When used in combination with docetaxel, this compound enhances antitumor efficacy compared to either agent alone. This combination has been particularly effective in models resistant to docetaxel .
Efficacy in Xenograft Models
The antitumor efficacy of this compound has been evaluated in multiple xenograft models derived from human or rat tumor cell lines. The results indicate:
Xenograft Model | Treatment Regimen | Outcome |
---|---|---|
Human renal cell carcinoma | This compound monotherapy | Regression observed |
Human breast carcinoma | This compound + docetaxel | Enhanced growth inhibition |
Rat glioma model | This compound monotherapy | Growth arrest achieved |
These findings underscore the compound's potential as a therapeutic agent across different cancer types.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical studies:
- Plasma Concentration for In Vivo Efficacy : Effective plasma concentrations for target inhibition were estimated at 100 to 200 ng/mL .
- Dosing Regimen : A continuous oral dosing regimen demonstrated dose-proportional exposure with target plasma concentrations achieved at doses ≥ 100 mg/day .
Phase I Studies
A single-agent dose escalation Phase I study involving 77 patients with advanced malignancies assessed the safety and tolerability of this compound. Key findings include:
- Objective Responses : The study recorded complete responses (1 patient with renal cell carcinoma), partial responses (12 patients), and stable disease in several others .
- Combination Therapy with Docetaxel : A separate study indicated that combining this compound (50 mg/day) with a submaximum tolerated dose of docetaxel resulted in manageable toxicity and promising clinical activity .
Safety Profile
The safety profile of this compound appears favorable, with toxicities comparable to those observed with docetaxel alone. No significant drug-drug interactions were noted during combination therapy .
特性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPALGJUAXMMC-PMFHANACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025698 | |
Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452105-23-6, 627908-92-3 | |
Record name | SU-14813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SU 14813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU-14813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。